molecular formula C20H23FN2O B12603284 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one CAS No. 918145-54-7

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one

Katalognummer: B12603284
CAS-Nummer: 918145-54-7
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: AVUPXJHMRLBJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Vorbereitungsmethoden

The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one typically involves multiple steps, including the formation of intermediate compounds. One method involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The reaction is carried out at a temperature range of 10-35°C, followed by the addition of pyridine-3-sulfonyl chloride . The reaction mixture is then stirred, quenched, and purified to obtain the desired product.

Analyse Chemischer Reaktionen

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

918145-54-7

Molekularformel

C20H23FN2O

Molekulargewicht

326.4 g/mol

IUPAC-Name

1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]azepan-2-one

InChI

InChI=1S/C20H23FN2O/c21-18-9-4-3-8-17(18)19-12-11-16(15-22-19)7-6-14-23-13-5-1-2-10-20(23)24/h3-4,8-9,11-12,15H,1-2,5-7,10,13-14H2

InChI-Schlüssel

AVUPXJHMRLBJAU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)N(CC1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.